5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a furan ring
Scientific Research Applications
5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Future Directions
Indole derivatives, which this compound is a part of, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, it can be inferred that there is potential for further exploration and development of this compound and its derivatives for therapeutic possibilities .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar structure have been found to have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar structure have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under reflux conditions in solvents like acetone.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2,5-diones.
Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid derivatives.
Uniqueness
The uniqueness of 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide lies in its combination of structural features, including the bromine atom, pyrrolidine ring, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-bromo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S2/c17-14-8-7-13(24-14)15(21)19-16(25)18-11-3-5-12(6-4-11)26(22,23)20-9-1-2-10-20/h3-8H,1-2,9-10H2,(H2,18,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKDSYLKHKIRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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